
Dodecyl benzenesulfonate;4-phenyldiazenylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl benzenesulfonate: and 4-phenyldiazenylbenzene-1,3-diamine are two distinct chemical compounds with significant applications in various fields. Dodecyl benzenesulfonate is a widely used surfactant known for its excellent wetting, dispersion, and decontamination properties . On the other hand, 4-phenyldiazenylbenzene-1,3-diamine is an aromatic diamine with applications in dye and pigment industries .
Preparation Methods
Dodecyl benzenesulfonate
The preparation of dodecyl benzenesulfonate involves several steps:
Alkylation: Benzene reacts with dodecolefin to form dodecyl benzene using an acid catalyst.
Sulfonation: Dodecyl benzene is then sulfonated with sulfur trioxide to produce dodecyl benzene sulfonic acid.
Neutralization: The sulfonic acid is neutralized with sodium hydroxide to yield sodium dodecyl benzenesulfonate.
4-phenyldiazenylbenzene-1,3-diamine
The synthesis of 4-phenyldiazenylbenzene-1,3-diamine typically involves:
Chemical Reactions Analysis
Dodecyl benzenesulfonate
Dodecyl benzenesulfonate undergoes various chemical reactions:
Oxidation: It can be oxidized to form intermediate products such as 4-sodium sulfophenyldodecanoate.
4-phenyldiazenylbenzene-1,3-diamine
This compound undergoes several reactions:
Scientific Research Applications
Dodecyl benzenesulfonate
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and dispersion.
Biology: Employed in the study of microbial degradation and environmental impact.
Industry: Widely used in detergents, cleaning agents, and emulsifiers.
4-phenyldiazenylbenzene-1,3-diamine
Dye Industry: Used as an intermediate in the synthesis of azo dyes.
Biological Research:
Mechanism of Action
Dodecyl benzenesulfonate
The mechanism involves the interaction of its hydrophobic alkyl chain with hydrophobic substances, while the hydrophilic sulfonate group interacts with water, leading to the formation of micelles that trap and remove dirt and oils .
4-phenyldiazenylbenzene-1,3-diamine
The compound acts by forming stable azo bonds, which are responsible for its color properties.
Comparison with Similar Compounds
Dodecyl benzenesulfonate
Similar compounds include:
Sodium laureth sulfate: Another widely used surfactant with similar properties.
Linear alkylbenzene sulfonates: Biodegradable alternatives with similar applications.
4-phenyldiazenylbenzene-1,3-diamine
Aniline derivatives: Used in the synthesis of various dyes and pigments.
Other azo compounds: Used in the dye industry for their vibrant colors.
These comparisons highlight the unique properties and applications of dodecyl benzenesulfonate and 4-phenyldiazenylbenzene-1,3-diamine, making them valuable in their respective fields.
Properties
CAS No. |
121734-16-5 |
|---|---|
Molecular Formula |
C30H42N4O3S |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
dodecyl benzenesulfonate;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C18H30O3S.C12H12N4/c1-2-3-4-5-6-7-8-9-10-14-17-21-22(19,20)18-15-12-11-13-16-18;13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h11-13,15-16H,2-10,14,17H2,1H3;1-8H,13-14H2 |
InChI Key |
UPWHUVUEWDQGDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C1=CC=CC=C1.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-c]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12750151.png)

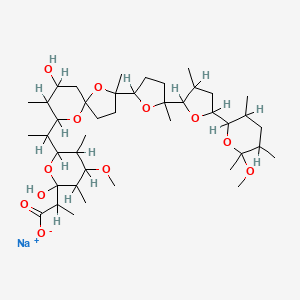
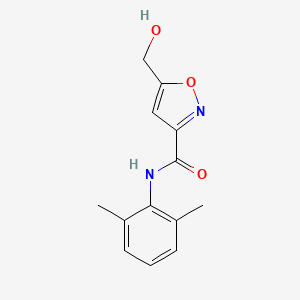
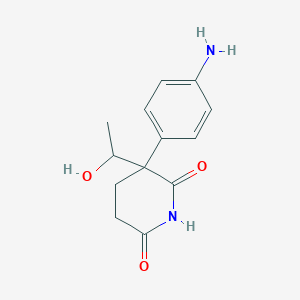
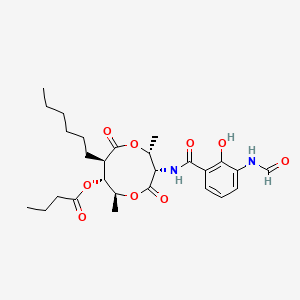
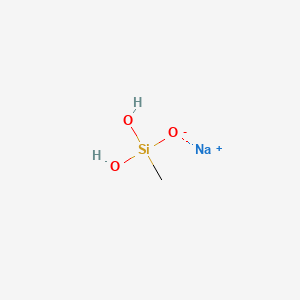
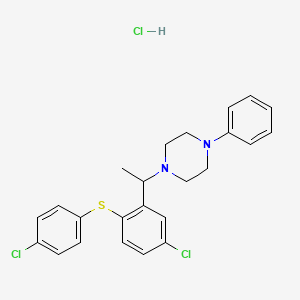

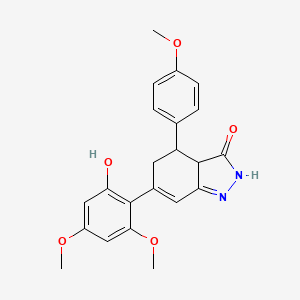
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)


